Hexylene glycol

Catalog No.
S001673
CAS No.
107-41-5
M.F
C6H14O2
C6H14O2
(CH3)2COHCH2CHOHCH3
M. Wt
118.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexylene glycol

CAS Number

107-41-5

Product Name

Hexylene glycol

IUPAC Name

2-methylpentane-2,4-diol

Molecular Formula

C6H14O2
C6H14O2
(CH3)2COHCH2CHOHCH3

Molecular Weight

118.17 g/mol

InChI

InChI=1S/C6H14O2/c1-5(7)4-6(2,3)8/h5,7-8H,4H2,1-3H3

InChI Key

SVTBMSDMJJWYQN-UHFFFAOYSA-N

SMILES

CC(CC(C)(C)O)O

Solubility

Miscible (NIOSH, 2024)
Miscible with water
Soluble in alcohol, ether, lower aliphatic hydrocarbons
Soluble in ethanol, ethyl ether; slightly soluble in carbon tetrachloride
Miscible with fatty acids
Solubility in water: miscible
Miscible

Synonyms

2-methyl-2,4-pentanediol, 2-methylpentane-2,4-diol, hexylene glycol, hexylene glycol, titanium(4+) salt

Canonical SMILES

CC(CC(C)(C)O)O

Isomeric SMILES

C[C@H](CC(C)(C)O)O

Description

The exact mass of the compound Hexylene glycol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as miscible (niosh, 2016)8.46 mmiscible with watersoluble in alcohol, ether, lower aliphatic hydrocarbonssoluble in ethanol, ethyl ether; slightly soluble in carbon tetrachloridemiscible with fatty acidssolubility in water: misciblemiscible. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 760381. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Glycols - Supplementary Records. It belongs to the ontological category of glycol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Biological Research

  • Cell Culture: Hexylene glycol can act as a cryoprotectant, a substance that protects cells during freezing and thawing processes []. This property is valuable in preserving cell lines used for biological research.
  • Solvent: Due to its miscibility with water and organic solvents, hexylene glycol serves as a versatile solvent in various biological assays. Researchers utilize it in protein extraction, homogenization of tissues, and sample preparation for chromatography techniques [].

Chemical Research

  • Organic Synthesis: Hexylene glycol acts as a building block in the synthesis of various organic molecules. Researchers employ it in the production of polymers, pharmaceuticals, and other complex organic compounds [].
  • Standard Solution: In some cases, hexylene glycol serves as a standard solution for calibration purposes in analytical chemistry due to its specific properties like refractive index [].

Hexylene glycol is a colorless, oily liquid with a mild sweet odor, classified chemically as a glycol. Its molecular formula is C6H14O2C_6H_{14}O_2, and it has a molecular weight of approximately 118.17 g/mol. Hexylene glycol is fully miscible in water and has a boiling point of about 197.5°C and a melting point of -50°C . This compound is primarily used as a solvent and chemical intermediate in various industrial applications, including surface coatings, hydraulic fluids, and personal care products .

The mechanism of action of hexylene glycol in cosmetics primarily involves its ability to:

  • Humectancy: The hydroxyl groups form hydrogen bonds with water molecules in the surrounding environment, attracting moisture to the skin and hair [].
  • Solvent: Hexylene glycol dissolves other ingredients in the formulation, improving product spreadability and texture [].
  • Penetration Enhancement: It may enhance the penetration of other active ingredients in cosmetic products through the skin barrier.
  • Toxicity: The Environmental Working Group (EWG) rates hexylene glycol as a moderate hazard based on limited data on potential skin irritation. More research is needed to definitively assess its long-term safety.
  • Flammability: Hexylene glycol has a high flash point (above 100 °C), indicating a low flammability risk.

Hexylene glycol can be synthesized through two primary methods:

  • Hydration of 1,5-hexadiene: This method involves the addition of water to 1,5-hexadiene in the presence of an acid catalyst.
  • Ethylene oxide reaction with n-butanol: In this method, ethylene oxide reacts with n-butanol under controlled conditions to yield hexylene glycol .

Both methods result in a product that requires purification to eliminate any unreacted starting materials or by-products.

Hexylene glycol has diverse applications across various industries:

  • Industrial Coatings: Used as a solvent in paints and coatings due to its ability to dissolve a wide range of substances.
  • Personal Care Products: Acts as a humectant in cosmetics and skin care formulations, helping to retain moisture.
  • Hydraulic Fluids: Utilized in hydraulic systems for its low volatility and good thermal stability.
  • Agricultural Products: Serves as an ingredient in agricultural formulations, including pesticides and fertilizers .

Hexylene glycol shares structural similarities with several other glycols and diols. Here are some comparable compounds:

CompoundMolecular FormulaUnique Features
Propylene GlycolC3H8O2C_3H_8O_2Widely used as a food additive; more irritating than hexylene glycol .
Butylene GlycolC4H10O2C_4H_{10}O_2Commonly used in cosmetics; less viscous than hexylene glycol.
Diethylene GlycolC4H10O3C_4H_{10}O_3Used as an antifreeze; higher toxicity profile compared to hexylene glycol.
Ethylene GlycolC2H6O2C_2H_{6}O_2Commonly used in antifreeze; highly toxic if ingested .

Uniqueness of Hexylene Glycol: Hexylene glycol's unique properties include its lower toxicity profile compared to ethylene glycol and diethylene glycol, making it suitable for use in personal care products where skin irritation is a concern. Its miscibility with water and ability to function effectively as a solvent further distinguish it from other glycols.

Physical Description

Hexylene glycol is an oily colorless liquid with a mild sweet odor. Floats and mixes slowly with water. (USCG, 1999)
NKRA; Liquid
Colorless liquid with a mild, sweetish odor; [NIOSH]
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless liquid with a mild, sweetish odor.

Color/Form

Liquid
Colorless liquid

XLogP3

0.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

118.099379685 g/mol

Monoisotopic Mass

118.099379685 g/mol

Boiling Point

387 °F at 760 mmHg (USCG, 1999)
198 °C at 760 mm Hg
198 °C
388 °F

Flash Point

200 °F (USCG, 1999)
93 °C, closed cup
93 degree C (closed cup)
205 °F (96 °C) (Open cup)
96 °C o.c.
209 °F

Heavy Atom Count

8

Vapor Density

Relative vapor density (air = 1): 4.1

Density

0.923 at 68 °F (USCG, 1999) - Less dense than water; will float
0.923 g/cu cm at 15 °C
Bulk density 7.69 lb/gal
Density = 0.92109 at 20 °C; 0.9181 at 25 °C
Relative density (water = 1): 0.92
0.923
0.92

LogP

log Kow = 0.58 (est)
0.58

Odor

Mild sweetish
ATMOSPHERES ESSENTIALLY SATURATED AT ROOM TEMP ARE DETECTABLE BY ODOR...
Mild, sweetish odo

Odor Threshold

Odor Threshold Low: 3.93 [mmHg]
Odor threshold of 3.93 reported

Decomposition

When heated to decomposition it emits acrid smoke and fumes.

Melting Point

-58 °F (USCG, 1999)
Freezing point = -50 °C (glass or vitreous condition)
Heat of fusion at melting point = 1.48X10+7 J/kmol
-50 °C
-58 °F (sets to glass)
-58 °F (Sets to glass)

UNII

KEH0A3F75J

Related CAS

41994-80-3 (unspecified titanium(4+) salt)

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: 2-Methyl-2,4-pentanediol (also known as hexylene glycol) has a mild, sweetish odor. It is a colorless, volatile liquid. It will dissolve inks and cosmetics. EXPOSURE: Exposure to 2-methyl-2,4-pentanediol can be from inhalation and skin contact with products containing this chemical. It has a low vapor pressure and can absorb moisture from the air. Industrial use at room temperature should not create a vapor hazard. At higher temperatures, it can produce irritation. If 2-methyl-2,4-pentanediol is released to the environment, it will be broken down rapidly in air. It can travel down through the soil into groundwater. 2-Methyl-2,4-pentanediol is biodegradable. It does not build up in aquatic organisms. RISK: 2-Methyl-2,4-pentanediol can cause irritation to the skin and eyes with direct contact. Breathing in high concentrations of 2-methyl-2,4-pentanediol in mists can cause irritation of the nose, throat, and lungs. Headache, dizziness, nausea, incoordination and central nervous system depression have also been reported. The U.S. EPA IRIS program, the International Agency for Research on Cancer, and the U.S. National Toxicology Program Twelfth Report on Carcinogens have not evaluated the potential for 2-methyl-2,4-pentanediol to cause cancer in humans. (1-7; SRC; 2014)

Mechanism of Action

Some effects of gravity on early morphogenesis are correlated with microtubule locations within cells. During first cleavage in Ilyanassa obsoleta embryos, a transitory polar lobe constriction forms and then relaxes, allowing the polar lobe to merge with one daughter cell. If the polar lobe is equally divided or removed, morphogenesis is severely disrupted. To examine microtuble locations during early Ilyanassa development, eggs were fixed and stained for polymerized alpha-tubulin during first cleavage. The mitotic apparatus assembles at the animal pole. The cleavage furrow forms between the asters, constricting to a stabilized intercellular bridge encircling midbody-bound microtubules, whereas the polar lobe constriction forms below and parallel to the spindle, constricting to a transitory intercellular bridge encircling no detectable microtubules. At metaphase an alpha-tubulin epitope is distributed throughout the spindle, whereas a beta-tubulin epitope is present predominantly in the asters. Incubation in hexylene glycol, a drug that increases microtubule polymerization, during mitosis causes the polar lobe constriction to tighten around polymerized alpha-tubulin and remain stably constricted. If hexylene glycol is removed, alpha-tubulin staining disappears from the polar lobe constriction, which relaxes, whereas microtubules remain in the cleavage furrow, which remains constricted. These observations suggest that asymmetric distribution of microtubules affects early Ilyanassa cleavage patterns, and that continued presence of microtubules extending through an intercellular bridge is important for stabilization of the bridge constriction prior to completion of cytokinesis. These data provide the basis for further analysis of the role of microtubules in possible microgravity disruptions of Ilyanassa development.

Vapor Pressure

0.05 mmHg (NIOSH, 2024)
0.07 [mmHg]
Vapor pressure = 0.013 mm Hg at 25 °C
7.0X10-2 mm Hg at 25 °C
Vapor pressure, Pa at 20 °C: 6.7
0.05 mmHg

Pictograms

Irritant

Irritant

Other CAS

107-41-5

Absorption Distribution and Excretion

... Mice /were fed hexylene glycol/ orally 20 mg/day in 2 mL of whole milk for up to 81 days ... . approximately 40% of the hexylene glycol was accounted for in the urine, but only 4% of the amount excreted was free glycol; the other 36% was conjugated with glycuronic acid.
... Not readily absorbed through the skin ... .
Eliminated in urine, partly (20-25%) in conjugated forms.
... Oral administration of hexylene glycol to rats & rabbits resulted in a substantial increase in the amt of hexuronates in the plasma & in the urine.
For more Absorption, Distribution and Excretion (Complete) data for 2-METHYL-2,4-PENTANEDIOL (8 total), please visit the HSDB record page.

Metabolism Metabolites

...Five human subjects ... /had/ both free & conjugated hexylene glycol in the urine after single or repeated oral doses. ...
(14)C-hexylene glycol fed to rabbits... urine contained 7 metabolites incl glucuronide of hexylene glycol (46% of dose), unchanged hexylene glycol (2.5%), diacetone alcohol (1.4%) & an unidentified glucuronide which could be conjugate of diacetone alcohol. ...Converted into diacetone alc by incubation with rat liver slices.
... Oral administration of hexylene glycol to rats & rabbits resulted in a substantial increase in the amt of hexuronates in the plasma & in the urine.
It was also shown that approximately 40% of the hexylene glycol was accounted for in the urine, but only 4% of the amount excreted was free glycol; the other 36% was conjugated with glycuronic acid.

Wikipedia

2-Methyl-2,4-pentanediol
Rhapontigenin

Biological Half Life

...after a single oral (gavage) administration of Hexylene glycol at the dose-level of 590 mg/kg to male Sprague-Dawley rats ...t1/2 21.2 hr

Use Classification

EPA Safer Chemical Functional Use Classes -> Solvents
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Fragrance Ingredients
Hazard Classes and Categories -> Flammable - 2nd degree
Cosmetics -> Skin conditioning; Surfactant; Solvent; Emulsifying

Methods of Manufacturing

The condensation of acetone leads to the formation of diacetone alcohol (DAA) ... DAA can be hydrogenated to 2-methyl-2,4-pentanediol.
Preparation: ... Leopold, Germany patent 486767 (1925 to I. G. Farben), ... Arundale, Mikeska, United States of America patent 2367324 (1945 to Standard Oil.
Hydrogen of diacetone alcohol

General Manufacturing Information

Printing Ink Manufacturing
All Other Chemical Product and Preparation Manufacturing
Textiles, apparel, and leather manufacturing
Synthetic Rubber Manufacturing
Wholesale and Retail Trade
Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)
All Other Basic Organic Chemical Manufacturing
Petrochemical Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Not Known or Reasonably Ascertainable
2,4-Pentanediol, 2-methyl-: ACTIVE

Analytic Laboratory Methods

Method: OSHA PV2101; Procedure: gas chromatography with a flame ionization detector; Analyte: hexylene glycol; Matrix: air; Detection Limit: 9.24 nanogram per injection.
Isolation and determination of hexylene glycol in vetiver and cananga essential oils. Water extraction. Glycol acetylated. Saponified product is chromatographed on liq-vapor column. IR spectrum is determined.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Store under inert gas. hygroscopic
Separated from strong oxidants and strong acids.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-09-13

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